N,N,N',N',N'',N''-Hexabutyl-N'''-propylphosphorimidic triamide
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Overview
Description
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide: is a chemical compound known for its unique structure and properties It belongs to the class of phosphorimidic triamides, which are characterized by the presence of multiple amide groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide typically involves the reaction of hexabutylphosphoramide with propylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure uniformity. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amide groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include phosphoramide oxides, amine derivatives, and substituted phosphorimidic triamides.
Scientific Research Applications
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Comparison with Similar Compounds
- N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide
- N,N,N’,N’,N’‘,N’'-Hexamethylphosphoramide
Comparison: N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
80166-29-6 |
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Molecular Formula |
C27H61N4P |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-[bis(dibutylamino)-propylimino-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C27H61N4P/c1-8-15-22-29(23-16-9-2)32(28-21-14-7,30(24-17-10-3)25-18-11-4)31(26-19-12-5)27-20-13-6/h8-27H2,1-7H3 |
InChI Key |
XKOTZXCKVQDQCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=NCCC)(N(CCCC)CCCC)N(CCCC)CCCC |
Origin of Product |
United States |
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